Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated and Mono-Fluorinated Analogs
7-(Trifluoromethyl)chroman-4-one exhibits a substantially higher predicted lipophilicity compared to its non-fluorinated and mono-fluorinated structural analogs. The computed XLogP3-AA value for the target compound is 2.3 [1]. In contrast, the non-fluorinated chroman-4-one has a LogP of approximately 1.4, and the 7-fluoro analog has a LogP of approximately 1.8 [2]. The trifluoromethyl group is a well-established bioisostere known to enhance metabolic stability and membrane permeability by increasing lipophilicity and shielding metabolically labile sites, which is a critical advantage in drug development [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Chroman-4-one (LogP ~1.4) and 7-fluorochroman-4-one (LogP ~1.8) |
| Quantified Difference | ΔLogP of +0.9 and +0.5, respectively |
| Conditions | Computational prediction based on XLogP3 algorithm (PubChem) and ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity (LogP) directly correlates with improved membrane permeability and potential for enhanced oral bioavailability, making 7-(trifluoromethyl)chroman-4-one a more attractive scaffold for developing orally administered therapeutics.
- [1] PubChem. (2026). 7-(Trifluoromethyl)chroman-4-one. Compound Summary CID 13953821. View Source
- [2] ChemSpider. (2025). 7-(Trifluoromethyl)chroman-4-one. CSID:21469955; and ChemSpider data for chroman-4-one and 7-fluorochroman-4-one. View Source
- [3] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
